

3-Methylbenzofuran-2-carbonyl chloride chemical structure and bonding

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Compound of Interest

Compound Name: 3-Methylbenzofuran-2-carbonyl
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An In-Depth Technical Guide to **3-Methylbenzofuran-2-carbonyl Chloride**: Chemical Structure, Bonding, and Reactivity

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Abstract

This technical guide provides a comprehensive analysis of **3-Methylbenzofuran-2-carbonyl chloride** (CAS No: 2256-86-2), a pivotal intermediate in synthetic organic chemistry and drug discovery. The document elucidates the molecule's intricate chemical structure, explores the nuances of its covalent and resonance bonding, and details its synthesis and characteristic reactivity. Methodologies for its spectroscopic characterization are presented, alongside insights into its application as a versatile building block for novel therapeutic agents. This guide is intended for researchers, scientists, and professionals in the field of drug development seeking a deeper understanding of this important chemical entity.

Introduction and Chemical Identity

3-Methylbenzofuran-2-carbonyl chloride is a derivative of benzofuran, a heterocyclic compound composed of a fused benzene and furan ring. The benzofuran scaffold is a prominent structural motif in numerous natural products and synthetic compounds exhibiting a wide array of pharmacological activities, including antimicrobial and anticancer properties.^[1]

The title compound is distinguished by a methyl group at the C3 position and a highly reactive acyl chloride (or carbonyl chloride) functional group at the C2 position of the benzofuran core. This acyl chloride functionality renders the molecule an exceptionally useful electrophilic building block for organic synthesis.[2]

Property	Value	Source
IUPAC Name	3-methyl-1-benzofuran-2-carbonyl chloride	[2]
CAS Number	2256-86-2	[2][3]
Molecular Formula	C ₁₀ H ₇ ClO ₂	[2][3]
Molecular Weight	194.61 g/mol	[2][3]
Canonical SMILES	<chem>CC1=C(OC2=CC=CC=C12)C(=O)Cl</chem>	[2]
InChI Key	QEULGCOIYWPYIL-UHFFFAOYSA-N	[2][4]
Appearance	Colorless to pale yellow solid	[2]
Melting Point	72-77 °C	[2][4]

Chemical Structure and Bonding Analysis

The structure of **3-Methylbenzofuran-2-carbonyl chloride** is foundational to its reactivity. The molecule consists of a planar, aromatic benzofuran ring system which dictates the spatial arrangement and electronic properties of its substituents.

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Figure 1. 2D Chemical Structure of **3-Methylbenzofuran-2-carbonyl chloride**.

Hybridization and Geometry

- **Benzofuran Ring:** All carbon atoms within the benzene and furan portions of the fused ring are sp^2 hybridized, resulting in a planar geometry with bond angles approximating 120° . The oxygen atom in the furan ring is also sp^2 hybridized, allowing one of its lone pairs to participate in the aromatic system.
- **Methyl Group ($-CH_3$):** The carbon atom of the methyl group at the C3 position is sp^3 hybridized, adopting a tetrahedral geometry.
- **Carbonyl Chloride Group ($-COCl$):** The carbonyl carbon (C2) is sp^2 hybridized and trigonal planar. This carbon is the molecule's primary electrophilic center.

Electronic Effects and Bonding

The reactivity of the acyl chloride group is significantly influenced by the electronic nature of the benzofuran ring and the inherent properties of the carbonyl group.

- **Inductive Effects:** The oxygen and chlorine atoms attached to the carbonyl carbon are highly electronegative. They exert a strong electron-withdrawing inductive effect ($-I$), pulling electron density away from the carbonyl carbon.^{[5][6]} This creates a significant partial positive charge (δ^+) on the carbon, making it highly susceptible to attack by nucleophiles.^{[5][6]}
- **Resonance Effects:** The lone pair of electrons on the furan oxygen atom participates in resonance with the fused ring system, donating electron density and contributing to the aromaticity of the benzofuran core. However, the dominant electronic feature of the molecule is the electrophilicity of the acyl chloride group.

The interplay of these effects makes the carbonyl carbon an exceptionally "hot" electrophilic site, driving the characteristic reactions of this compound class.

Synthesis and Reactivity

Synthesis Protocol: Conversion of Carboxylic Acid to Acyl Chloride

3-Methylbenzofuran-2-carbonyl chloride is most commonly synthesized from its corresponding carboxylic acid, 3-methyl-1-benzofuran-2-carboxylic acid. The conversion involves the substitution of the hydroxyl (-OH) group of the carboxylic acid with a chlorine atom. Thionyl chloride (SOCl_2) is a widely used and effective reagent for this transformation because its byproducts, sulfur dioxide (SO_2) and hydrogen chloride (HCl), are gases, which simplifies product purification.[7][8]

Experimental Protocol: Synthesis via Thionyl Chloride

- **Preparation:** In a round-bottom flask equipped with a reflux condenser and a gas trap (to neutralize HCl and SO_2), add 3-methyl-1-benzofuran-2-carboxylic acid.
- **Reagent Addition:** Carefully add an excess of thionyl chloride (SOCl_2) to the flask. The reaction is often performed neat or with a non-reactive solvent like toluene.[9]
- **Reaction:** Gently heat the mixture to reflux. The reaction progress can be monitored by the cessation of gas evolution (HCl and SO_2).
- **Work-up:** Once the reaction is complete, remove the excess thionyl chloride by distillation under reduced pressure.
- **Purification:** The crude **3-Methylbenzofuran-2-carbonyl chloride** can be purified by vacuum distillation or recrystallization to yield the final product.

Causality: The use of excess thionyl chloride ensures the complete conversion of the carboxylic acid. The reaction must be conducted under anhydrous conditions as acyl chlorides readily react with water.[5]

Reaction Mechanism: The conversion proceeds through a nucleophilic attack of the carboxylic acid's carbonyl oxygen on the sulfur atom of thionyl chloride, followed by elimination steps to form the final acyl chloride.

Caption: Mechanism of carboxylic acid conversion to acyl chloride using SOCl_2 .

Reactivity Profile: Nucleophilic Acyl Substitution

Acyl chlorides are among the most reactive carboxylic acid derivatives and readily undergo nucleophilic acyl substitution.[10] The reaction proceeds via a two-step addition-elimination

mechanism.[11][12]

- Nucleophilic Addition: A nucleophile attacks the electrophilic carbonyl carbon, breaking the C=O pi bond and forming a tetrahedral intermediate.[11]
- Elimination: The tetrahedral intermediate collapses, reforming the C=O double bond and expelling the chloride ion, which is an excellent leaving group.[11][12]

Caption: General mechanism for Nucleophilic Acyl Substitution.

Key Reactions:

- With Alcohols (Alcoholysis): Reacts with alcohols to form esters. This reaction is fundamental in synthesizing derivatives for biological screening.[5]
- With Amines (Aminolysis): Reacts with ammonia, primary, or secondary amines to form amides.[5] The resulting amides are often key structures in pharmacologically active molecules.[13]
- With Water (Hydrolysis): Reacts vigorously with water to revert to the corresponding carboxylic acid. This highlights the need for anhydrous handling conditions.[5][10]

Spectroscopic Characterization

The structure of **3-Methylbenzofuran-2-carbonyl chloride** is unequivocally confirmed through a combination of spectroscopic techniques.

Technique	Expected Signature Features
Infrared (IR) Spectroscopy	<ul style="list-style-type: none">- Strong, sharp C=O stretch for the acyl chloride at a high frequency, typically $\sim 1780\text{-}1800\text{ cm}^{-1}$.- Aromatic C=C stretching bands around 1600 cm^{-1}.- C-H stretching for aromatic and methyl groups ($\sim 2900\text{-}3100\text{ cm}^{-1}$).
^1H NMR Spectroscopy	<ul style="list-style-type: none">- Aromatic Protons: Multiplets in the range of $\sim 7.2\text{-}7.8\text{ ppm}$ corresponding to the four protons on the benzene ring.- Methyl Protons: A sharp singlet at $\sim 2.5\text{ ppm}$ for the three protons of the C3-methyl group.
^{13}C NMR Spectroscopy	<ul style="list-style-type: none">- Carbonyl Carbon: A signal in the highly deshielded region of $\sim 160\text{-}165\text{ ppm}$.- Aromatic/Furan Carbons: Multiple signals between $\sim 110\text{-}155\text{ ppm}$.- Methyl Carbon: An upfield signal around $\sim 14\text{ ppm}$.
Mass Spectrometry (MS)	<ul style="list-style-type: none">- Molecular Ion (M^+): A peak at m/z corresponding to the molecular weight (~ 194.6).- Isotope Peak ($\text{M}+2$): A characteristic peak at $\text{M}+2$ with an intensity of approximately one-third of the M^+ peak, confirming the presence of one chlorine atom.- Key Fragmentation: Loss of Cl ($m/z \sim 159$) and loss of COCl ($m/z \sim 131$).

Applications in Drug Development and Research

The high reactivity of **3-Methylbenzofuran-2-carbonyl chloride** makes it a valuable intermediate, not an end-product. Its utility lies in its ability to readily introduce the 3-methylbenzofuran-2-carbonyl moiety into larger, more complex molecules.^[2]

- **Scaffold for Anticancer Agents:** The benzofuran nucleus is a "privileged structure" in medicinal chemistry. Derivatives synthesized from this acyl chloride have been investigated as potential antitumor agents, particularly for non-small cell lung cancer.^{[13][14][15]} These compounds often function by inhibiting key cellular targets like VEGFR-2 kinase.^[13]

- Synthesis of Antimicrobial Compounds: Benzofuran derivatives have demonstrated significant antimicrobial and antifungal activities.[1][16] **3-Methylbenzofuran-2-carbonyl chloride** serves as a starting point for creating libraries of ester and amide derivatives that can be screened for novel antimicrobial properties.
- Research Chemical: It is used as a versatile research tool for constructing complex organic molecules and for studying reaction mechanisms in proteomics and materials science.[2] For example, it has been used to synthesize ferruginyl 3-methylbenzofuran-2-carbonyl esters.[2][4]

Safety and Handling

3-Methylbenzofuran-2-carbonyl chloride is a corrosive and moisture-sensitive compound that requires careful handling.[2]

- Corrosivity: As an acyl chloride, it can cause severe burns to the skin and eyes upon contact.[2][4]
- Reactivity with Water: It reacts with water, including moisture in the air, to produce corrosive hydrogen chloride (HCl) gas.[2]
- Handling Precautions: All manipulations should be performed in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat, is mandatory. The compound should be stored in a tightly sealed container under an inert atmosphere (e.g., nitrogen or argon) in a cool, dry place.[4]

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